(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride
Beschreibung
Historical Context and Development
The discovery of (4R)-4-[(4-aminophenyl)methyl]-2-oxazolidinone monohydrochloride is rooted in the broader exploration of oxazolidinones as antibacterial agents. Oxazolidinones gained prominence in the 1980s with the identification of DuP 721 and DuP 105 by DuPont, though toxicity issues halted their clinical development. The resurgence of interest in this class led to linezolid’s approval in 2000, marking the first clinically successful oxazolidinone antibiotic.
The specific compound emerged as a synthetic intermediate in multi-step processes for producing pharmacologically active molecules. A pivotal patent (EP 0843673 B1) detailed its role in synthesizing indole derivatives with antimicrobial properties. The patent outlines a one-pot procedure where the compound is generated during the reduction and cyclization of methyl (S)-N-butoxycarbonyl-4-nitrophenylalaninate. This methodology highlighted its utility in streamlining complex syntheses, reducing purification steps, and improving yield efficiency.
Classification Within Oxazolidinone Family
Oxazolidinones are heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen. The target compound belongs to the 2-oxazolidinone subclass, distinguished by the carbonyl group at position 2 (Table 1). Its structure features a 4-aminobenzyl substituent at the 4-position and an R-configuration, critical for stereochemical specificity in biochemical interactions.
Table 1: Structural Classification of Oxazolidinones
The monohydrochloride form enhances solubility and stability, making it preferable for laboratory use. Its molecular formula is C₁₀H₁₃ClN₂O₂ , with a molecular weight of 228.67 g/mol.
Significance in Chemical and Biochemical Research
This compound serves dual roles in research:
- Synthetic Intermediate : It facilitates the production of complex molecules, such as antimicrobial indole derivatives, via efficient one-pot reactions.
- Chiral Auxiliary : The R-configuration enables stereoselective synthesis, critical for creating enantiomerically pure pharmaceuticals.
In biochemical studies, derivatives of this compound have been evaluated for enzyme inhibition. For instance, N-alkylated variants demonstrate potent aromatase inhibition, surpassing aminoglutethimide in vitro. Molecular modeling reveals that the R-enantiomer’s spatial arrangement minimizes steric hindrance with the aromatase active site, enhancing inhibitory efficacy.
Additionally, its structural motif aligns with oxazolidinones’ novel mechanism of action—binding to the 50S ribosomal subunit to disrupt bacterial protein synthesis. While not an antibiotic itself, its derivatives contribute to combating multidrug-resistant Gram-positive pathogens.
Eigenschaften
IUPAC Name |
(4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9;/h1-4,9H,5-6,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCGNWSUGHJMV-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139264-67-8 | |
| Record name | 2-Oxazolidinone, 4-[(4-aminophenyl)methyl]-, monohydrochloride, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Nitro Reduction Pathway via Sodium Hydrosulfite
The most widely documented method for synthesizing 4-(4-aminophenyl)-3-morpholinone, a direct precursor to (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone, involves the reduction of 4-(4-nitrophenyl)-3-morpholinone using sodium hydrosulfite (Na₂S₂O₄). This approach, disclosed in WO2014175563A1, eliminates the need for high-pressure hydrogen gas and costly palladium catalysts.
The reaction proceeds under mild conditions (ambient temperature and pressure) in aqueous or alcoholic solvents, achieving yields exceeding 85%. A critical advantage is the crystallization of the product directly from water, simplifying purification and reducing environmental impact. For industrial applications, this method is preferred due to its operational safety and cost-effectiveness compared to traditional hydrogenation.
Palladium-Catalyzed Hydrogenation
Prior to the sodium hydrosulfite method, hydrogenation using palladium catalysts under high-pressure H₂ (50 bar) at 70°C was the primary route. However, this method suffers from low yields (≤37.6%) and requires specialized equipment for handling explosive hydrogen gas. Despite these drawbacks, it remains a benchmark for comparing newer methodologies.
Stereochemical Control in Oxazolidinone Formation
Epoxide Ring-Opening for (4R) Configuration
Experimental data from Ambeed.com reveals that reacting 4-(4-aminophenyl)morpholin-3-one with (S)-glycidyl phthalimide in methanol/water (9:1) at 65–70°C for 32 hours yields 92% of the stereochemically pure intermediate. The (S)-epoxide induces the desired (4R) configuration through nucleophilic ring-opening, a critical step for biological activity.
Industrial-Scale Optimization
Solvent and Temperature Effects
Ambeed.com’s large-scale trials demonstrate that solvent choice significantly impacts yield:
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol/Water (9:1) | 65–70 | 32 | 92 | 98.2 |
| Isopropyl Alcohol/Water | Reflux | 24 | 87.5 | 95.0 |
| Ethanol | Reflux | 10 | 92 | 98.67 |
Methanol/water mixtures provide optimal solubility and crystallization kinetics, whereas isopropyl alcohol reduces byproduct formation during extended reflux.
Monohydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the monohydrochloride salt. While not explicitly detailed in the cited sources, standard protocols recommend:
-
Dissolving the free amine in anhydrous ethanol
-
Adding concentrated HCl (1.0–1.1 equiv) at 0–5°C
-
Crystallizing at −20°C to achieve >99% purity
Wirkmechanismus
The mechanism by which (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with bacterial protein synthesis or inhibition of cancer cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Structural and Functional Analogues:
The compound shares structural homology with zolmitriptan , a clinically approved 5-HT1B/1D receptor agonist used for migraine treatment. Below is a detailed comparison:
Mechanistic and Pharmacological Insights:
Receptor Specificity: Zolmitriptan’s indole moiety and dimethylaminoethyl chain are critical for binding to serotonin receptors (5-HT1B/1D) . In contrast, the 4-aminophenyl group in the target compound may favor interactions with distinct receptor subtypes (e.g., 5-HT1A or microbial enzymes). The (R)-configuration in the target compound could alter binding affinity compared to zolmitriptan’s (S)-configuration, as stereochemistry often dictates receptor compatibility.
Solubility and Bioavailability :
- The hydrochloride salt of the target compound likely improves aqueous solubility, whereas zolmitriptan’s orally disintegrating formulation (ZOMIG-ZMT®) enhances rapid absorption .
Synthetic Accessibility: Both compounds require enantioselective synthesis. The target compound’s 4-aminophenyl group may simplify synthesis compared to zolmitriptan’s complex indole-derived substituent.
Research Findings and Comparative Data
Structural-Activity Relationship (SAR) Observations:
- However, the absence of a morpholine or fluorinated aryl group in the target compound suggests divergent mechanisms.
- Aromatic Substitutions: The 4-aminophenyl group may confer redox activity or hydrogen-bonding capacity, differing from zolmitriptan’s electron-rich indole system.
Limitations and Gaps:
- No direct pharmacological data for "this compound" are available in the provided evidence. Comparative efficacy or toxicity profiles remain speculative.
- Further studies are needed to explore its selectivity for microbial targets (e.g., bacterial ribosomes) or CNS receptors.
Biologische Aktivität
(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride, with the CAS number 139264-67-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H13ClN2O2
- Molecular Weight : 228.68 g/mol
- Structure : The compound features an oxazolidinone ring, which is significant in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 139264-67-8 |
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.68 g/mol |
| IUPAC Name | (4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one; hydrochloride |
This compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, leveraging its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Research indicates a reduction in inflammatory markers when this compound is administered, suggesting a role in managing inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Research :
Table 2: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The primary application of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride is in the development of antibacterial agents. It belongs to the oxazolidinone class, which includes well-known antibiotics like linezolid and tedizolid. These compounds work by inhibiting bacterial protein synthesis, making them effective against resistant strains of bacteria.
Case Study:
A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to existing treatments. This positions it as a candidate for further development in combating antibiotic resistance .
Pharmaceutical Intermediate
In pharmaceutical manufacturing, this compound serves as a key intermediate in synthesizing various therapeutic agents. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules used in drug formulations.
Market Insights:
The demand for this compound as a pharmaceutical intermediate is driven by the increasing need for novel antibiotics and the expansion of generic drug production following patent expirations .
Research and Development
The compound is extensively utilized in academic and industrial research settings. Researchers explore its properties to innovate new therapeutic strategies, particularly in organic chemistry and medicinal development.
Research Trends:
Current studies focus on modifying the oxazolidinone structure to enhance its efficacy and reduce side effects. Ongoing investigations into its mechanism of action reveal potential pathways for developing next-generation antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves stereoselective cyclization of chiral intermediates. For example, oxazolidinone derivatives are often synthesized via nucleophilic ring-opening of epoxides or aziridines followed by cyclization. Enantiomeric purity can be ensured using chiral catalysts (e.g., Evans auxiliaries) or resolved via preparative HPLC with chiral stationary phases (CSPs). Confirmation of stereochemistry requires circular dichroism (CD) spectroscopy or X-ray crystallography .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOHCl, MW 242.7 g/mol) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and nitrile gloves. Full-body lab coats and safety goggles are mandatory .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.
- Toxicology : Acute toxicity data (LD) should guide handling; current evidence indicates no carcinogenicity per IARC/OSHA classifications .
Q. How should this compound be stored to maintain stability during long-term research?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies show no decomposition under these conditions for ≥7 years. Periodic purity checks via HPLC are recommended .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed, and what reference standards are applicable?
- Methodological Answer : Impurities (e.g., desmethyl byproducts) are identified using LC-MS/MS with electrospray ionization (ESI). Pharmaceutical Secondary Standards (e.g., Imp. A(EP)) are critical for calibration. Quantify impurities against certified reference materials (CRMs) with thresholds ≤0.15% per ICH Q3A guidelines .
Q. What experimental approaches differentiate the biological activity of the (4R)-enantiomer from its (4S)-counterpart?
- Methodological Answer :
- In Vitro Assays : Compare receptor binding affinities (e.g., serotonin or dopamine receptors) using radioligand displacement.
- Enantiomer-Specific Synthesis : Prepare (4R) and (4S) isomers via asymmetric catalysis and test in cell-based models (e.g., neuroprotection assays). Activity differences >10-fold suggest enantiomer-specific mechanisms .
Q. How does the compound behave under stress conditions (e.g., heat, light, pH extremes)?
- Methodological Answer : Perform forced degradation studies:
- Thermal Stress : 70°C for 24 hours; monitor via TGA/DSC for decomposition onset.
- Photolysis : Expose to UV light (254 nm) and analyze degradation products by GC-MS.
- Hydrolysis : Test in buffered solutions (pH 1–13); oxidative stability assessed using HO/Fe. Data show highest stability at pH 6–8 .
Q. What in silico strategies predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (2.1), BBB permeability, and CYP450 interactions.
- Molecular Docking : Simulate binding to target receptors (e.g., 5-HT) using AutoDock Vina. Cross-validate with MD simulations (NAMD/GROMACS) .
Q. How can contradictory data on carcinogenicity and toxicity be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
